molecular formula C21H19N5O3 B2522016 N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923141-36-0

N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2522016
CAS RN: 923141-36-0
M. Wt: 389.415
InChI Key: XSCKCQCNNKXPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, anticonvulsant, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from aromatic acids, which are converted into esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final step often involves a reaction with an appropriate substituted 2-bromoacetamide in the presence of a solvent like DMF and a base such as sodium hydride (NaH) . Although the specific synthesis of "this compound" is not detailed in the provided papers, the general method suggests that a similar approach could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectral techniques such as EI-MS, IR, and NMR . These techniques help confirm the successful synthesis of the compounds by identifying functional groups, molecular weight, and the chemical environment of the atoms within the molecule. The presence of the 1,3,4-oxadiazole ring contributes to the biological activity of these compounds due to its electron-rich nature, which facilitates interactions with biological targets.

Chemical Reactions Analysis

The 1,3,4-oxadiazole derivatives are reactive towards nucleophiles due to the presence of the electrophilic oxadiazole ring. They can undergo further chemical transformations, which can be exploited to synthesize a wide range of biologically active molecules. The reactivity of these compounds can be tailored by substituting different functional groups at various positions on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the oxadiazole ring and the overall molecular structure. These properties are crucial for determining the compound's suitability for drug development, as they affect the compound's bioavailability and pharmacokinetics . The biological activity of these compounds is often screened using various assays to determine their potential as therapeutic agents. For instance, antimicrobial, hemolytic, and enzyme inhibition activities have been reported for these derivatives .

Scientific Research Applications

Synthesis and Characterization

1,3,4-Oxadiazole derivatives have been synthesized and characterized using various techniques, including NMR, IR, and elemental analysis. These compounds are of interest due to their pharmacological activities, including antimicrobial and anti-inflammatory effects. For instance, a study detailed the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the structural determination through NMR and other techniques (Li Ying-jun, 2012).

Antimicrobial and Antifungal Applications

Compounds with the 1,3,4-oxadiazole moiety have shown potential in antimicrobial and antifungal applications. A study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species (Samreen Gul et al., 2017).

Anticancer Research

The exploration of 1,3,4-oxadiazole derivatives extends to anticancer research, where certain compounds have been evaluated for their efficacy against various cancer cell lines. For example, a study focused on designing, synthesizing, and evaluating 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showcasing their potential in treating small lung cancer (Ishan I. Panchal et al., 2020).

Anti-Inflammatory and Analgesic Effects

Substituted 1,3,4-oxadiazoles have demonstrated anti-inflammatory and analgesic properties. A research study synthesized various substituted 1,3,4-oxadiazoles and evaluated their anti-inflammatory activity, revealing significant effects compared to standard drugs (L. Nargund et al., 1994).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-13(27)22-16-7-5-8-17(11-16)23-20(28)12-26-18-9-4-3-6-15(18)10-19(26)21-25-24-14(2)29-21/h3-11H,12H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCKCQCNNKXPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.